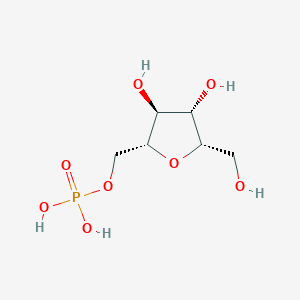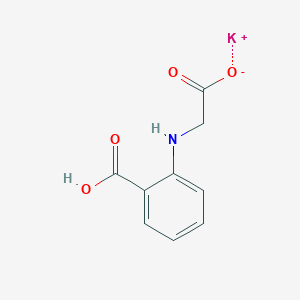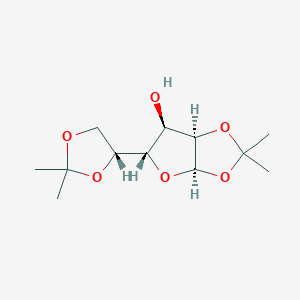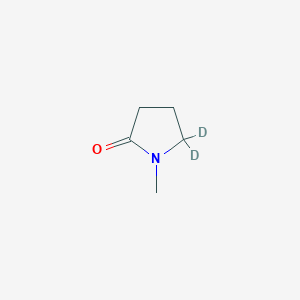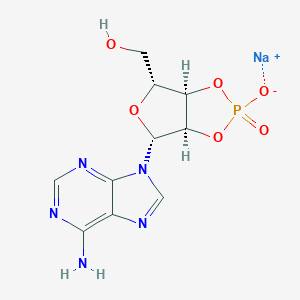
Adenosine-2',3'-cyclic Monophosphate Sodium Salt
Descripción general
Descripción
Adenosine-2’,3’-cyclic Monophosphate Sodium Salt is an Adenosine derivative that is useful as an anticancer agent . It is also used as a pharmaceutical intermediate, pharmaceutical research, and chemical analysis .
Molecular Structure Analysis
The molecular formula of Adenosine-2’,3’-cyclic Monophosphate Sodium Salt is C10H11N5NaO6P . The IUPAC name is sodium (3aR,4R,6R,6aR)-4-(6-amino-9H-purin-9-yl)-6-(hydroxymethyl)-2-oxo-tetrahydro-2H-2λ⁵-furo[3,4-d][1,3,2]dioxaphosphol-2-olate .Chemical Reactions Analysis
Adenosine-2’,3’-cyclic Monophosphate Sodium Salt has been used in lysis buffer for affinity purification and also in microscale thermophoresis measurements . It has also been used in electrophysiological studies of Tenebrio tubules .Aplicaciones Científicas De Investigación
Bioactivity Research
Adenosine 3’-monophosphate (3’-AMP) is a metabolite produced from the hydrolysis of 2’,3’-cAMP by a family of metal-dependent phosphodiesterases . It has been found to inhibit the proliferation of preglomerular vascular smooth muscle cells and glomerular mesangial cells via A2B receptors . This suggests that 2’,3’-cAMP and 3’-AMP represent a new unexplored pathway for adenosine-based cell regulation .
Affinity Purification
Adenosine 2’:3’-cyclic monophosphate sodium salt has been used in lysis buffer for affinity purification . Affinity purification is a method of separating biochemical mixtures based on a highly specific interaction between antigen and antibody, enzyme and substrate, receptor and ligand, or protein and nucleic acid.
Microscale Thermophoresis Measurements
This compound has also been used in microscale thermophoresis measurements . Microscale thermophoresis is a powerful technique for the analysis of biomolecular interactions. It measures the motion of molecules along temperature gradients, which can be influenced by factors such as size, charge, and hydration shell.
Electrophysiological Studies
Adenosine 2’:3’-cyclic monophosphate sodium salt has been used in electrophysiological studies of Tenebrio tubules . Electrophysiology is the study of the electrical properties of biological cells and tissues. It involves measurements of voltage changes or electric current or manipulations on a wide variety of scales from single ion channel proteins to whole organs like the heart.
Pharmaceutical Applications
Given its bioactivity, 2’,3’-cAMP sodium salt could potentially be used in the development of pharmaceuticals . Its ability to inhibit cell proliferation suggests potential applications in the treatment of conditions characterized by excessive cell growth.
Agricultural Applications
The bioactivity of 2’,3’-cAMP sodium salt also suggests potential applications in agriculture . For example, it could potentially be used in the development of pesticides or other agricultural chemicals.
Mecanismo De Acción
Target of Action
The primary target of 2’,3’-cAMP sodium salt, also known as Adenosine-2’,3’-cyclic Monophosphate Sodium Salt or Adenosine-2’:3’-cyclic monophosphate, sodium salt, is believed to be the A2B receptor . This receptor is found in kidney glomerular mesangial cells and pre-glomerular smooth muscle cells .
Mode of Action
2’,3’-cAMP is considered an extracellular source of adenosine . It is released extracellularly in response to injury . The compound interacts with its targets by being converted into 2’-AMP and 3’-AMP, which then inhibit the proliferation of kidney glomerular mesangial cells and pre-glomerular smooth muscle cells through the A2B receptor .
Biochemical Pathways
The biochemical pathway affected by 2’,3’-cAMP involves its degradation. The compound can be used to study the distribution and specificity of its degrading enzymes in the context of unique biological activities . It is metabolized to 2’-AMP and 3’-AMP , which are subsequently converted to adenosine .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of 2’,3’-cAMP’s action include the induction of apoptosis at the level of mitochondrial permeability transition pores . This can lead to cell death, which is a crucial process in many biological contexts, including development and disease.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’,3’-cAMP sodium salt. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments.
Safety and Hazards
Propiedades
IUPAC Name |
sodium;[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDSIACSNXHGOV-MCDZGGTQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5NaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine-2',3'-cyclic Monophosphate Sodium Salt | |
CAS RN |
37063-35-7 | |
| Record name | Adenosine sodio-2',3'-phosphate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




